molecular formula C8H8N2O3 B1453251 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid CAS No. 1086375-44-1

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid

Cat. No.: B1453251
CAS No.: 1086375-44-1
M. Wt: 180.16 g/mol
InChI Key: UKEQICPGQJOSKO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid is a versatile fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 1,4-oxazine scaffold is a privileged structure in pharmaceutical research, known for its broad spectrum of biological activities . This specific compound integrates a carboxylic acid functional group with the dihydropyridooxazine core, making it a valuable precursor for the synthesis of more complex molecules. It is particularly useful for constructing potential matrix metalloproteinase inhibitors, as seen in patented research on fused oxazin-3-one derivatives . The compound serves as a key intermediate in the synthesis of various bioactive molecules. Researchers utilize this scaffold in the design of novel antioxidants; for instance, 1,4-benzoxazine derivatives have been synthesized and shown to reduce intracellular ROS levels and act as glutathione enhancers in studies targeting cellular senescence . Furthermore, modern synthetic methodologies, such as metal-catalyzed cyclizations of amino alcohols, enable efficient construction of the 3,4-dihydro-2H-1,4-oxazine ring system, highlighting its relevance in contemporary organic synthesis . The product is offered for research and development purposes only. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information. It is recommended to store the compound in a cool, dark, and dry place, such as a sealed container at 2-8°C .

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)6-4-10-7-5(13-6)2-1-3-9-7/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEQICPGQJOSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192385
Record name 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-44-1
Record name 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid is a heterocyclic compound characterized by its unique pyrido-oxazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 136.154 g/mol
  • CAS Number : 20348-23-6
  • PubChem CID : 13196538

Antimicrobial Activity

Research indicates that derivatives of pyrido-oxazines exhibit significant antimicrobial properties. A study demonstrated that various substituted pyrido-oxazine compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the oxazine ring enhance the antimicrobial efficacy.

Anti-inflammatory Effects

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives have been investigated for their anti-inflammatory potential. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which these compounds may exert anti-inflammatory effects through modulation of immune responses.

Anticancer Properties

The anticancer activity of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored in several studies. For instance, a specific derivative was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Pathan et al. (2018)Synthesized various pyrido-oxazine derivatives and tested their biological activities, noting significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .
ResearchGate Publication (2019)Evaluated the anti-inflammatory properties of pyrido-oxazine derivatives; compounds reduced TNF-alpha levels significantly in vitro .
MDPI Study (2023)Investigated the anticancer effects of substituted pyrido-oxazines; certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is heavily influenced by its structural modifications. Key findings include:

  • Substituent Effects : Electron-withdrawing groups enhance antimicrobial activity while electron-donating groups may improve anti-inflammatory properties.
  • Ring Modifications : Alterations to the oxazine ring can lead to improved potency against specific biological targets.

Scientific Research Applications

Biological Activities

Research has indicated that 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits several biological activities:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that certain substituted pyrido-oxazines may possess anticancer properties by inducing apoptosis in cancer cells. Further investigations are required to elucidate their mechanisms of action and efficacy .

Functional Uses

The compound's unique structure lends itself to various applications:

  • Pharmaceutical Development : Due to its biological activities, 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are being explored as potential drug candidates in the pharmaceutical industry.
  • Material Science : The compound's properties may also be leveraged in material science for creating novel polymers or coatings with specific functionalities .

Case Studies

Several case studies illustrate the compound's applications:

  • Synthesis of Quinazolinbenzoxazine Derivatives : The compound has been utilized in synthesizing complex quinazolinbenzoxazine derivatives which exhibit enhanced biological activities .
  • Development of Antimicrobial Agents : Research focusing on modifying the oxazine ring has led to the discovery of new antimicrobial agents effective against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Features
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid C₈H₈N₂O₃ 180.16 -COOH at position 2 1086375-44-1 95% High polarity, hydrogen bonding capacity
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₁₀N₂O₃ 194.19 -CH₃ at position 4, -COOH at position 7 915707-58-3 97% Increased lipophilicity, steric hindrance
2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid C₈H₆N₂O₄ 194.14 -COOH at position 7, -O= at position 2 615568-49-5 ≥98% Oxo group enhances rigidity, redox activity
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate C₁₂H₁₄N₂O₄ 250.25 -COOEt at position 2, -CH₃ and -O= at position 3 - 95% Ester prodrug, improved lipophilicity
Key Observations:
  • Substituent Effects: The position and type of substituents significantly alter physicochemical properties.
  • Functional Group Impact : The oxo group in 2,3-dihydro-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid introduces rigidity and may influence electronic properties, making it suitable for optoelectronic applications .

Preparation Methods

Synthesis via Substituted Pyrido-Oxazines from Protected 2-Amino-3-hydroxypyridine

A prominent approach to preparing 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives involves the use of protected 2-amino-3-hydroxypyridine as a starting material. The amino group protection (e.g., acetylamino, ethoxycarbonylamino, or t-butylcarbonylamino) facilitates condensation reactions with alkylating agents to form the oxazine ring system.

  • Key Starting Material: 2-acetamido-3-hydroxypyridine proved most effective for synthesizing 2-substituted pyrido-oxazines.
  • Reaction Conditions: The protected amino-pyridine is reacted with alkyl halides such as methyl 2,3-dibromopropionate or α-halocarbonyl compounds in the presence of potassium carbonate in acetonitrile.
  • Ring Closure: The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the oxazine ring in a one-step operation.
  • Regioselectivity: Carbamate protection leads to mixtures of 2- and 3-substituted isomers, which can be separated chromatographically; t-butylcarbonyl protection hinders condensation but yields a single regioisomer.
  • Yields: The yields vary depending on protecting groups and reagents, with acetyl protection giving the best results.

This method was detailed with NMR characterization and analytical data confirming the structure of the pyrido-oxazine products.

One-Pot Synthesis of 3,4-Dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]oxazine-2-carboxylates and Conversion to Carboxylic Acids

Another effective preparation method involves a one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]oxazine-2-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.

  • General Procedure: The reaction typically starts with appropriate pyridine derivatives and methylating agents under controlled conditions to form the oxazine ring with a 3-oxo substituent.
  • Conversion: Subsequent hydrolysis of the ester group yields the target carboxylic acid.
  • Advantages: This method is convenient and provides good yields of the desired acid.
  • Reference: This method was reported in the Journal of Heterocyclic Chemistry (1993), demonstrating a practical route to these compounds with detailed experimental conditions and characterization data.

Industrial-Scale Preparation via Phenol and γ-Butyrolactone Reaction with Acid/Base Catalysis

A patent discloses a scalable preparation method for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, structurally related to the pyrido-oxazine carboxylic acids, which can be adapted for pyrido-oxazine analogs.

  • Step 1: React a phenol compound with γ-butyrolactone under basic conditions (alkali) to form an intermediate.
  • Step 2: Treat the intermediate with an acid catalyst (e.g., ZnCl₂, AlCl₃, FeCl₃, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid) to induce ring closure forming the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure.
  • Features: This two-step process is simple, cost-effective, and suitable for large-scale industrial production with high yields.
  • Applicability: Though focused on benzopyran derivatives, the methodology's principles can be adapted to synthesize pyrido[3,2-b]oxazine-2-carboxylic acids by choosing appropriate phenol and lactone analogs.
  • Advantages: The process boasts reasonable route design, operational simplicity, and low cost, making it industrially attractive.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Notes Scale Suitability
Protected 2-amino-3-hydroxypyridine route 2-acetamido-3-hydroxypyridine Alkyl halides, K₂CO₃, acetonitrile Moderate to good yields; regioselectivity issues Laboratory scale
One-pot synthesis of methyl oxazine esters Pyridine derivatives, methylating agents Controlled reaction conditions, ester hydrolysis Convenient, good yields Laboratory scale
Phenol + γ-butyrolactone industrial method Phenol compound, γ-butyrolactone Alkali base, acid catalyst (ZnCl₂, AlCl₃, etc.) High yield, simple, cost-effective Industrial scale

Detailed Research Findings and Notes

  • Protecting Group Influence: The choice of amino protecting group significantly affects the condensation efficiency and regioselectivity in pyrido-oxazine synthesis.
  • Reaction Medium: Solvent choice impacts product formation; acetonitrile with K₂CO₃ is effective for ring closure.
  • Catalyst Role: Acid catalysts such as ZnCl₂ facilitate ring closure in industrial-scale methods, improving yield and purity.
  • Characterization: Products are typically characterized by NMR (¹H and ¹³C), elemental analysis, and chromatographic separation to confirm regioisomeric purity.
  • Synthetic Challenges: Direct condensation without amino protection often leads to degradation or no reaction, highlighting the necessity of protecting groups or stepwise synthesis.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid, and how can intermediates be characterized?

The compound is typically synthesized via cyclization reactions involving substituted pyridine derivatives. For example, brominated analogs (e.g., 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) are key intermediates, synthesized using bromine substitution at the pyridine ring followed by oxazine ring closure . Characterization of intermediates requires:

  • HPLC-MS for purity assessment (≥95% purity is standard ).
  • NMR spectroscopy (¹H/¹³C) to confirm ring closure and substituent positions .
  • Melting point analysis (e.g., 77–79°C for brominated derivatives ) to validate crystallinity.

Q. How should researchers handle solubility challenges during in vitro assays?

The compound exhibits limited aqueous solubility due to its heterocyclic structure. Recommended strategies:

  • Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, with concentrations ≤10 mM to avoid precipitation .
  • For biological assays, dilute stock solutions in buffered media (e.g., PBS) containing ≤0.1% Tween-20 to enhance dispersion .
  • Monitor solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s role in modulating apoptosis-related pathways?

The compound’s structural analogs (e.g., pyrido-oxazine derivatives) interact with apoptosis regulators like Bcl-2 family proteins. Methodological approaches include:

  • Surface plasmon resonance (SPR) to quantify binding affinity to pro-apoptotic targets (e.g., Bax/Bak) .
  • Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa or MCF-7) to measure downstream apoptotic effects .
  • Transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound, such as p53 or NF-κB .

Q. How can researchers address discrepancies in reported purity levels across suppliers?

Purity variations (e.g., 95% vs. 97% ) arise from differences in analytical methods. To resolve contradictions:

  • Perform independent validation using orthogonal techniques:
    • HPLC-UV (λ = 254 nm) with a C18 column for baseline separation of impurities .
    • Elemental analysis to confirm stoichiometry (e.g., C₇H₈N₂O for the parent compound ).
  • Cross-reference certificates of analysis (COA) from suppliers and request batch-specific data .

Q. What strategies optimize the compound’s stability under long-term storage?

Stability is pH- and temperature-sensitive. Best practices include:

  • Storage conditions : -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
  • Stability monitoring :
    • Monthly LC-MS checks for degradation products (e.g., ring-opened byproducts).
    • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>150°C for most analogs ).

Q. How can the compound be functionalized for targeted drug delivery systems?

Derivatization strategies focus on the carboxylic acid moiety:

  • Amide coupling with PEGylated linkers for improved pharmacokinetics .
  • Click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting ligands (e.g., folate or RGD peptides) .
  • Validate functionalization success via FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS (exact mass: 136.0767 for the parent compound ).

Data Contradiction Analysis

Q. Why do melting points vary for structurally similar derivatives?

For example, 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has a reported mp of 77–79°C , while non-methylated analogs melt at 116–119°C . This discrepancy arises from:

  • Crystallographic packing differences : Methyl groups disrupt hydrogen-bonding networks, lowering melting points.
  • Polymorphism : Use powder XRD to identify crystalline forms and correlate with thermal data .

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize routes with NbCl₅ or Fe(III) catalysis for higher yields (>80%) .
  • Biological assays : Include negative controls (e.g., scrambled analogs) to rule out off-target effects .
  • Data reporting : Adhere to ICH Q2(R1) guidelines for analytical validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid

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